(4-Benzylmorpholin-2-yl)methanamine

Beschreibung

Significance of Morpholine (B109124) Derivatives in Medicinal Chemistry and Organic Synthesis

Morpholine, a six-membered heterocyclic compound containing both an ether and a secondary amine functional group, serves as a "privileged structure" in medicinal chemistry. mdpi.comyoutube.com This designation stems from the frequent appearance of the morpholine ring in a wide array of biologically active compounds, including approved drugs. mdpi.com Its utility is attributed to its favorable physicochemical properties, such as improving the aqueous solubility and metabolic stability of a parent molecule. mdpi.com The morpholine moiety can also engage in crucial hydrogen bonding interactions with biological targets. mdpi.com In organic synthesis, morpholine and its derivatives are versatile building blocks and reagents. mdpi.com They are employed in the construction of more complex molecular architectures and can act as catalysts or bases in various chemical transformations. nih.gov

Historical Context of (4-Benzylmorpholin-2-yl)methanamine in Scientific Literature

While the morpholine ring itself was first synthesized in the late 19th century, the specific compound this compound emerged in the scientific literature much more recently. Its development is closely tied to the advancements in asymmetric synthesis, which allows for the preparation of chiral molecules with a high degree of stereochemical control. A notable example of related research comes from Eli Lilly and Company, who developed a commercial synthesis for a similar chiral 2-substituted morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, as a key intermediate for a Phase 2 investigational drug candidate. figshare.com This highlights the pharmaceutical industry's interest in chiral morpholine scaffolds. The synthesis and exploration of compounds like this compound are a direct result of the growing demand for enantiomerically pure building blocks in drug discovery. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its analogs has primarily focused on its potential applications in medicinal chemistry. The core structure, featuring a chiral center at the 2-position of the morpholine ring, a benzyl (B1604629) group on the nitrogen, and a primary amine, makes it an attractive scaffold for generating libraries of diverse compounds for biological screening. mspsss.org.ua Investigations have explored its potential as a precursor for synthesizing novel therapeutic agents, with a particular interest in its role in creating compounds that target the central nervous system and in the development of anticancer and antimicrobial agents. mspsss.org.ua The research trajectory indicates a focus on leveraging the structural and chiral features of this molecule to design new drugs with improved efficacy and selectivity. nih.govnih.gov

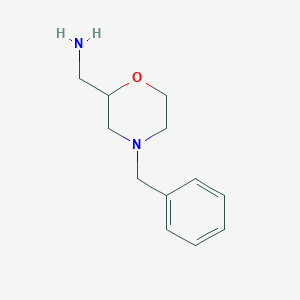

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-benzylmorpholin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZVBXBEDDAEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911876 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110859-47-7 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-benzylmorpholin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzylmorpholin 2 Yl Methanamine

Stereoselective Synthesis of (4-Benzylmorpholin-2-yl)methanamine Enantiomers

The creation of specific enantiomers, (S)- and (R)-(4-Benzylmorpholin-2-yl)methanamine, is a critical objective in its synthesis, as the biological activity of chiral molecules is often confined to a single stereoisomer. Methodologies to achieve this stereoselectivity are sophisticated and varied.

Chiral Resolution Techniques in (S)- and (R)-(4-Benzylmorpholin-2-yl)methanamine Synthesis

Chiral resolution is a common technique used to separate a racemic mixture of a compound into its individual enantiomers. This is often achieved by using a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.

A notable application of this technique is seen in the commercial synthesis of a key pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate. figshare.comresearchgate.netfigshare.com In this process, a morpholine (B109124) amide intermediate is resolved to specifically install the desired S-morpholino stereocenter, achieving this separation in a 35% yield. figshare.comresearchgate.netfigshare.com Another powerful resolution strategy involves the esterification of a racemic carboxylic acid intermediate with a chiral alcohol, such as L-(−)-menthol, which acts as a chiral auxiliary. beilstein-journals.org The resulting diastereomeric esters can then be separated and hydrolyzed to yield the individual enantiomers of the acid, which can be further converted to the target amine. beilstein-journals.org

Kinetic resolution, another powerful method, utilizes enzymes that selectively react with one enantiomer over the other. For instance, lipases can be used in acetylation reactions where they selectively acetylate one enantiomer of a racemic alcohol, allowing for the separation of the acetylated product from the unreacted enantiomer. mdpi.com The sequential use of two different lipases with opposite enantioselectivity can be a particularly effective strategy for obtaining both enantiomers in high purity on a large scale. mdpi.com

| Resolution Technique | Principle | Example Application | Citation |

| Diastereomeric Salt Formation | A racemic mixture of an amine or acid is reacted with a chiral acid or base to form diastereomeric salts, which are then separated by fractional crystallization. | Resolution of a morpholine amide intermediate to isolate the (S)-stereocenter. | figshare.comresearchgate.netfigshare.com |

| Chiral Auxiliary Derivatization | A racemic mixture is covalently bonded to a chiral auxiliary (e.g., a chiral alcohol) to form diastereomers that are separable by chromatography. The auxiliary is later cleaved. | Esterification with L-(−)-menthol to separate enantiomers of a carboxylic acid precursor. | beilstein-journals.org |

| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted forms. | Lipase-mediated acetylation of a racemic tetrahydropyranyl alcohol. | mdpi.com |

Asymmetric Catalysis in the Preparation of Optically Active this compound Derivatives

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer, often with high enantioselectivity. cardiff.ac.uk This approach is highly efficient and atom-economical. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in this field. cardiff.ac.uk

A relevant example of a reaction type where this is applied is the aza-Morita-Baylis-Hillman (a-MBH) reaction, which can be used to form carbon-carbon bonds and create a new stereocenter. organic-chemistry.orgscispace.com Chiral catalysts, such as the amine β-isocupreidine (β-ICD) or chiral phosphine (B1218219) derivatives, can be employed to produce α-aminocarbonyl compounds with excellent enantioselectivities (90–99% ee). scispace.com These catalysts create a chiral environment around the reactants, directing the addition to one face of the molecule, thereby controlling the stereochemical outcome. scispace.com Recent advancements have also introduced novel catalyst systems, such as photoinduced copper catalysts for enantioconvergent amidation and chiral organic salts with confined imidodiphosphorimidate (IDPi) counteranions, expanding the toolkit for asymmetric synthesis. nih.gov

| Catalysis Type | Catalyst Example | Reaction Type | Citation |

| Organocatalysis | Chiral amines (e.g., β-isocupreidine) or phosphines. | aza-Morita-Baylis-Hillman (a-MBH) | organic-chemistry.orgscispace.com |

| Organocatalysis | Chiral imidodiphosphorimidate (IDPi) salts. | [2+2] cross-cycloaddition of styrenes. | nih.gov |

| Metallaphotoredox Catalysis | Photoinduced copper catalyst systems. | Enantioconvergent amidation of racemic alkyl electrophiles. | nih.gov |

Utilizing Chiral Precursors for Stereocontrolled Synthesis

An alternative strategy for obtaining enantiomerically pure compounds is to begin the synthesis with a readily available chiral molecule, often referred to as the "chiral pool." This precursor already contains one or more defined stereocenters, which can be carried through the synthetic sequence to the final product.

One effective approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. For example, optically pure (R)- and (S)-phenylglycinol can be used as chiral auxiliaries to direct the stereoselective reduction of an isoquinolinium salt, leading to the formation of specific diastereomers. nih.gov After the key stereocenter is set, the auxiliary group is chemically removed to yield the optically active product. nih.gov Similarly, a chiral N-propionyloxazolidinone can serve as an auxiliary to control the 1,4-addition to a nitroolefin, a key step in the synthesis of certain H3 agonists. researchgate.net

Direct use of chiral pool starting materials is also common. For instance, the naturally occurring monoterpenes (R)- and (S)-linalool can be used as starting materials for the stereospecific synthesis of chiral tetrahydropyran (B127337) derivatives, leveraging the inherent chirality of the starting material to control the final product's configuration. mdpi.com

| Chiral Precursor/Auxiliary | Synthetic Strategy | Application | Citation |

| (R)- and (S)-Phenylglycinol | Chiral Auxiliary | Directs stereoselective reduction of an isoquinolinium salt. | nih.gov |

| (R)- and (S)-Linalool | Chiral Pool Starting Material | Stereospecific cyclization to form chiral tetrahydropyran derivatives. | mdpi.com |

| Chiral N-propionyloxazolidinone | Chiral Auxiliary | Controls stereochemistry in a 1,4-addition reaction. | researchgate.net |

General Synthetic Routes to the this compound Scaffold

The construction of the core this compound structure can be approached through several general synthetic pathways, which can be optimized for efficiency and scale.

Reaction Mechanisms and Optimization of Synthetic Pathways

A common synthetic route to the racemic scaffold begins with a pre-formed morpholine ring. A typical two-step conceptual approach involves:

N-Benzylation: A suitable morpholine derivative, such as 2-(hydroxymethyl)morpholine, undergoes N-alkylation with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. This reaction proceeds via a standard SN2 mechanism, where the morpholine nitrogen acts as a nucleophile.

Introduction of the Methanamine Group: The hydroxyl group of the resulting N-benzylated intermediate can be converted into the aminomethyl group through several methods.

Mesylation/Tosylation and Displacement: The alcohol is converted to a better leaving group (mesylate or tosylate), which is then displaced by a nitrogen nucleophile like sodium azide (B81097). The resulting azide is subsequently reduced to the primary amine, often using agents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation and Reductive Amination: The alcohol can be oxidized to the corresponding aldehyde. This aldehyde then undergoes reductive amination, where it reacts with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the desired methanamine.

Optimization of these pathways involves selecting appropriate reagents, solvents, and reaction conditions to maximize yield and minimize side products. For example, in related syntheses, the choice of base and solvent for the N-alkylation step is crucial to prevent side reactions. evitachem.com

Scalable Synthetic Approaches for Pharmaceutical Intermediates

Transitioning a synthetic route from a laboratory scale to a commercial, large-scale process introduces challenges related to cost, safety, efficiency, and robustness. thieme.de The synthesis of a key derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, serves as an illustrative case study for developing a scalable process. figshare.comresearchgate.net

Key considerations for a scalable synthesis include:

Cost-Effectiveness: Utilizing inexpensive and readily available starting materials. thieme.de

Process Efficiency: Achieving high, reliable yields in each step. The aforementioned synthesis of the mesylate salt involved a high-yielding (89%) Grignard reaction as a key step. figshare.comresearchgate.net

Process Monitoring and Safety: For exothermic reactions like Grignard reagent formation, real-time monitoring using tools like calorimetry is essential for control and safety on a large scale. figshare.comresearchgate.net

Modern Manufacturing Techniques: Exploring continuous flow processes can offer advantages over traditional batch processing in terms of safety, consistency, and throughput. Proof-of-concept studies have demonstrated that steps like the Grignard reaction could potentially be run as a continuous process, which may also allow for efficiencies like magnesium recycling. figshare.comresearchgate.net

Developing a commercially viable synthesis requires a holistic approach, optimizing not just the chemical reactions but the entire manufacturing process to be high-yielding, cost-effective, and reliable. thieme.de

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmaceutical intermediates like this compound. The traditional synthesis of morpholines often involves harsh reagents and generates significant waste. mdpi.com Modern approaches aim to mitigate these environmental and safety concerns.

A key development in the green synthesis of morpholines is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols. mdpi.comwikipedia.org This method is a high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive reagents. mdpi.comwikipedia.org The process is notable for its selective monoalkylation of primary amines, which is a crucial step in forming the morpholine ring. mdpi.comwikipedia.org This approach offers significant environmental and safety benefits over traditional methods. mdpi.comwikipedia.org

Other green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste. For instance, palladium-catalyzed N-arylation and amination reactions are pivotal in synthesizing morpholine derivatives. quora.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reductive amination of a suitable aldehyde with an amine is an example of an atom-economical reaction.

Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with more benign alternatives is crucial. Research into solvent selection guides helps chemists to choose greener options. nih.gov

Derivatization Strategies for this compound

The chemical versatility of this compound, with its primary amine, secondary amine within the morpholine ring, and a benzyl group, allows for a multitude of derivatization strategies. These modifications are often aimed at exploring structure-activity relationships (SAR) to develop new therapeutic agents.

Amidation and Acylation Reactions at the Amine Functionality

The primary amine group of this compound is a key site for derivatization through amidation and acylation reactions. These reactions are fundamental in medicinal chemistry for introducing a wide range of functional groups that can modulate a compound's physicochemical properties and biological activity.

The reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. The direct reaction with a carboxylic acid often requires a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond. nih.gov The reaction with more reactive acyl chlorides or anhydrides can often proceed under milder conditions. wikipedia.org

Table 1: Examples of Acylating Agents for Derivatization

| Acylating Agent | Resulting Functional Group | Potential Application |

| Acetic Anhydride | Acetamide (B32628) | General derivatization |

| Benzoyl Chloride | Benzamide | Introduction of an aromatic moiety |

| Chloroacetyl Chloride | Chloroacetamide | Intermediate for further functionalization |

| Boc Anhydride | Boc-protected amine | Amine protection for multi-step synthesis |

Alkylation and Arylation of the Morpholine Nitrogen and Amine

Further functionalization of this compound can be achieved through alkylation and arylation reactions at the primary amine. The morpholine nitrogen is already substituted with a benzyl group, which can be removed via hydrogenolysis to allow for further derivatization at that position if desired. organic-chemistry.org

Alkylation: The primary amine can be alkylated using various alkyl halides. A common and efficient method for N-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. quora.com

Arylation: The introduction of an aryl group onto the primary amine can be accomplished through several methods, most notably transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically uses a palladium catalyst, is a powerful tool for this transformation. mdpi.com Copper-catalyzed N-arylation, also known as the Ullmann condensation, provides an alternative route. researchgate.net Recent research has also explored the use of more sustainable catalysts, such as manganese, for the N-arylation of aliphatic amines. nih.gov

Modifications of the Benzyl Moiety

The benzyl group of this compound offers another site for chemical modification, which can significantly impact the biological properties of the resulting derivatives. These modifications can occur at the benzylic carbon or on the aromatic ring.

Reactions at the Benzylic Position: The benzylic C-H bonds are relatively weak and thus susceptible to certain reactions. wikipedia.org For instance, the benzylic position can be brominated using N-bromosuccinimide under radical conditions (Wohl-Ziegler reaction). wikipedia.org Oxidation of the benzylic position can lead to the formation of a carbonyl group or, with stronger oxidizing agents like potassium permanganate, a carboxylic acid. wikipedia.org

Reactions on the Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. For example, nitration or halogenation can introduce nitro or halo groups, respectively. These groups can then serve as handles for further transformations, such as reduction of a nitro group to an amine or cross-coupling reactions on a halogenated ring. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to form new carbon-carbon bonds on a halogenated benzyl group, enabling the synthesis of a diverse library of derivatives. nih.gov

Introduction of Functional Groups for Enhanced Biological Activity

The derivatization of this compound is often driven by the search for new compounds with improved biological activity. By introducing specific functional groups or combining the morpholine scaffold with other pharmacologically active moieties, researchers can fine-tune the compound's properties to target specific biological pathways or receptors. nih.govrsc.org

For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing promise as anticancer agents. nih.gov In other studies, the introduction of sulfonamide groups to morpholine-containing structures has led to potent topoisomerase II inhibitors with anticancer activity. The modification of the benzyl group or the introduction of substituents on the morpholine ring can also lead to compounds with anticonvulsant properties. rsc.org

Table 2: Examples of Functionalization for Enhanced Biological Activity

| Modification Strategy | Target Biological Activity | Example Reference |

| Incorporation into a pyrimidine (B1678525) scaffold | USP1/UAF1 inhibition (Anticancer) | nih.gov |

| Addition of a sulfonamide group | Topoisomerase II inhibition (Anticancer) | |

| Substitution on the benzyl and acetamide groups | Anticonvulsant activity | rsc.org |

| Introduction of a substituted imidazole (B134444) ring | STAT3 inhibition (Anticancer) | nih.gov |

Analytical Characterization Methods in Synthetic Research of this compound and its Derivatives

The synthesis and derivatization of this compound require robust analytical methods to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and spectrometric techniques is typically employed.

Table 3: Key Analytical Techniques for Characterization

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| 1H NMR | Provides information on the number and chemical environment of protons. Characteristic signals for the benzyl group (aromatic protons typically ~7.2-7.4 ppm) and the morpholine ring protons can be observed. |

| 13C NMR | Shows the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the benzyl and morpholine moieties are used for structural confirmation. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak [M+H]+ for this compound would be expected at an m/z of approximately 207.15. |

| X-ray Crystallography | Provides the precise three-dimensional structure of a crystalline compound, including stereochemistry and bond angles. This technique is particularly useful for determining the absolute configuration of chiral centers. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For example, the N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic parts of the molecule can be observed. |

Spectroscopic Techniques (NMR, IR, MS)

The structural elucidation and characterization of this compound are critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be inferred from analyses of structurally related compounds.

In ¹H NMR spectra, the protons of the morpholine ring are anticipated to appear in the range of δ 3.6–3.8 ppm. The aromatic protons of the benzyl group would typically resonate between δ 7.2 and 7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen of the morpholine ring and the protons of the methanamine group would have distinct chemical shifts influenced by their electronic environments.

For ¹³C NMR spectra, the carbon atoms of the morpholine ring would be expected in the aliphatic region, while the carbons of the benzyl group would appear in the aromatic region. The specific chemical shifts provide a carbon fingerprint of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies would include N-H stretching for the primary amine, C-H stretching for the aliphatic and aromatic moieties, C-N stretching, and C-O-C stretching characteristic of the morpholine ring.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound. For (S)-(4-benzylmorpholin-2-yl)methanamine, a molecular weight of 206.28 g/mol is established. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₈N₂O. The predicted molecular ion peak [M+H]⁺ is expected at m/z 207.14918.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.14918 |

| [M+Na]⁺ | 229.13112 |

| [M+K]⁺ | 245.10506 |

| [M+NH₄]⁺ | 224.17572 |

This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives to improve peak shape. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and volatile. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 2: General Parameters for Chromatographic Purity Assessment

| Technique | Stationary Phase (Example) | Mobile/Carrier Phase (Example) | Detection |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC | DB-5 (or equivalent) | Helium | FID |

This table outlines typical starting parameters for developing a purity assessment method for this compound.

Chiral Chromatography for Enantiomeric Purity Determination

Given that this compound possesses a chiral center at the 2-position of the morpholine ring, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial, especially in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or cause adverse effects.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of chiral amines, polysaccharide-based CSPs are often effective. For instance, a Chiralpak AD-H column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has been suggested for the analysis of related compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Example Conditions for Chiral HPLC Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 220 nm) |

This table provides an illustrative example of conditions for the chiral separation of enantiomers of a compound similar to this compound.

Medicinal Chemistry and Pharmacological Investigations of 4 Benzylmorpholin 2 Yl Methanamine Derivatives

Design and Synthesis of Novel Therapeutic Agents Incorporating the (4-Benzylmorpholin-2-yl)methanamine Moiety

The this compound scaffold, with its molecular formula C₁₂H₁₈N₂O, serves as a foundational structure in the creation of new therapeutic molecules. Its morpholine (B109124) ring, benzyl (B1604629) group, and methanamine side chain offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR investigations focus on modifying specific parts of the molecule to enhance potency, selectivity, and pharmacokinetic profiles.

Key modifications often involve:

The Benzyl Group: Alterations to the phenyl ring, such as the introduction of substituents, can significantly impact receptor binding. For instance, adding a 4-chlorophenyl group can enhance interactions with receptors that favor π-π stacking or hydrophobic interactions.

The Methanamine Group: This primary amine can participate in crucial hydrogen bonding and electrostatic interactions within a receptor's binding site.

A comparative SAR study can be illustrated by examining related morpholine derivatives. For example, replacing the benzyl group with a methyl group to form (4-Methylmorpholin-2-yl)methanamine alters the molecule's properties. Further modification, such as introducing a 4-chlorophenyl group, as seen in (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine, introduces different electronic properties that may improve selectivity for specific targets like serotonin (B10506) or histamine (B1213489) receptors.

Table 1: SAR Insights for this compound Analogues This table is based on hypothetical activities for illustrative SAR purposes.

| Compound Name | Molecular Formula | Key Structural Difference from Parent Compound | Potential Impact on Activity |

| This compound | C₁₂H₁₈N₂O | Parent Compound | Baseline activity |

| (4-Methylmorpholin-2-yl)methanamine | C₆H₁₄N₂O | Benzyl group replaced with a methyl group. | May alter lipophilicity and binding interactions. |

| (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine | C₁₂H₁₇ClN₂O | Introduction of a 4-chlorophenyl group. | Increased electron-withdrawing character, potentially enhancing binding to specific receptors through π-π stacking. |

Ligand Design for Specific Receptor Targets

The this compound scaffold is utilized in ligand design to target specific receptors implicated in various diseases. Its structural features allow it to interact with a range of biological targets, including neurotransmitter receptors. The design process involves tailoring the molecule to fit precisely into the binding pocket of a target receptor, thereby modulating its function. For example, derivatives have been investigated for their potential to interact with serotonin and dopamine (B1211576) receptors, which are key targets in the treatment of mood and behavioral disorders.

Fragment-Based Drug Discovery Utilizing this compound

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry. nih.govnih.gov This approach involves screening libraries of small molecular fragments (typically <300 Da) to identify those that bind to a biological target. nih.gov These low-complexity fragments serve as efficient starting points for developing more potent and selective drug candidates. nih.gov

The this compound moiety itself, or smaller components of it like the morpholine ring, can be considered valuable fragments in FBDD campaigns. The process typically involves:

Fragment Screening: Identifying small molecules that bind to the target protein, often with weak affinity. nih.gov

Structural Elucidation: Using techniques like X-ray crystallography or NMR to determine how the fragment binds to the target.

Fragment Elaboration: Growing the fragment by adding new chemical groups to improve binding affinity and create a lead compound. This is a common method where a hit undergoes a structure-activity relationship (SAR) study to add structural motifs. nih.gov

FBDD offers an advantage over traditional high-throughput screening by exploring chemical space more efficiently and often yielding lead compounds with better physicochemical properties. nih.gov

Biological Activities and Therapeutic Potential

Research into this compound and its derivatives has revealed promising biological activities, particularly in the realm of neurological disorders.

Neurological Disorder Research and Neuropharmacological Applications

The central nervous system (CNS) is a primary area of investigation for compounds containing the this compound scaffold. Its ability to be modified to interact with various neurotransmitter systems makes it a candidate for developing treatments for conditions like depression and other neurological disorders.

One of the most significant areas of research for this class of compounds is their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subtype. NMDA receptors are critical for synaptic plasticity and brain function, but their overactivation is implicated in various neurological and psychiatric conditions. nih.gov

The NR2B subunit, in particular, confers a distinct pharmacology and is thought to contribute significantly to pathological processes related to the overexcitation of glutamatergic pathways. nih.gov Antagonists that are selective for the NR2B subunit are of great interest as they may offer therapeutic benefits with a reduced side-effect profile compared to non-selective NMDA receptor blockers. nih.gov

Compounds that act as allosteric modulators of NR2B-containing NMDA receptors, like the prototypical antagonist ifenprodil, bind to a site on the N-terminal domain (NTD) of the NR2B subunit. nih.gov This binding induces a conformational change that reduces the receptor's activity. The development of structurally diverse NR2B antagonists with high potency is an active area of research. While direct evidence linking this compound itself to high-affinity NR2B antagonism in peer-reviewed literature is still emerging, its structural components are relevant to the design of such antagonists. The benzyl and amine functionalities are common features in known NR2B antagonists, suggesting the potential for derivatives of this compound to be optimized for this target.

The therapeutic potential for NR2B antagonists is significant, with research pointing to their possible application in treating chronic pain, depression, and anxiety. nih.gov By selectively inhibiting NR2B-containing NMDA receptors, these compounds could help normalize the excessive glutamatergic signaling that contributes to these conditions. nih.gov

Norepinephrine (B1679862) Transporter Binding Inhibition

Derivatives of this compound are investigated for their potential to inhibit the norepinephrine transporter (NET). The norepinephrine transporter plays a crucial role in regulating the concentration of norepinephrine in the synaptic cleft, and its inhibition is a key mechanism for treating conditions like depression and chronic pain. nih.gov Blockers of norepinephrine uptake can enhance norepinephrine levels in descending pain pathways, leading to the activation of inhibitory α2-adrenergic receptors and a reduction in chronic pain. nih.gov

While direct studies on this compound are limited, research on structurally related 4-benzylpiperidine (B145979) carboxamides provides insight into the structure-activity relationships for NET inhibition. nih.govkoreascience.kr In these studies, compounds featuring a 2-naphthyl ring showed a higher degree of inhibition on the norepinephrine transporter compared to those with a 1-naphthyl ring. nih.govkoreascience.kr Furthermore, the length of the linker between the core ring and other parts of the molecule was found to influence inhibitory strength, with a three-carbon linker often leading to stronger NET inhibition than a two-carbon one in this particular series. nih.gov Docking simulations suggest that these inhibitors bind within a pocket formed by transmembrane domains 1, 3, and 6 of the transporter. nih.govkoreascience.kr

Applications in Parkinson's Disease, Depression, Anxiety, Schizophrenia, and Stroke

The versatile morpholine scaffold and the presence of the benzyl group have prompted the investigation of this compound derivatives for a variety of central nervous system disorders.

Parkinson's Disease: The development of multifunctional agents is a key strategy in Parkinson's disease (PD) research. Studies on 2-hydroxyl-4-benzyloxybenzyl aniline (B41778) and related derivatives have shown promise. nih.govnih.gov These compounds are designed to offer multiple benefits, including potent and selective inhibition of monoamine oxidase-B (MAO-B), high antioxidant activity, metal chelation, and neuroprotective effects. nih.govnih.govnih.gov For instance, certain derivatives can ameliorate motor symptoms in mouse models of PD by increasing dopamine levels and reducing oxidative damage. nih.gov This highlights the therapeutic potential of benzyl-ether containing structures in developing anti-PD agents. nih.govnih.govnih.gov

Depression and Anxiety: Research indicates that morpholine derivatives can produce antidepressant-like effects in animal models. The mechanism for such effects often involves the modulation of neurotransmitter systems. nih.gov As discussed, inhibition of the norepinephrine transporter (NET) is a validated approach for treating depression, and compounds related to the benzylmorpholine scaffold are being explored for this activity. nih.gov Mechanistic studies on other heterocyclic derivatives have suggested that antidepressant-like effects can be mediated through the serotonergic system, involving 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors. nih.gov

Schizophrenia: The therapeutic strategy for schizophrenia often involves modulating dopamine and serotonin receptors. While research on this compound itself is not specified, related heterocyclic structures are being investigated. For example, ACP-103, a compound with a piperidine (B6355638) core, acts as a potent 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist and has a pharmacological profile consistent with antipsychotic utility. nih.govresearchgate.net Other research has focused on the glutamatergic system, with quinazolin-4-one derivatives being developed as negative allosteric modulators of the mGlu7 receptor for their antipsychotic-like properties. nih.gov

Stroke: Currently, there is limited specific information in the reviewed literature directly linking this compound derivatives to applications in stroke treatment.

Enzyme Inhibition Studies

The interaction of this compound derivatives with various enzyme systems is a significant area of research.

Src homology-containing protein tyrosine phosphatase 2 (SHP2) is a well-known oncogenic phosphatase, making it a noteworthy target for diseases like cancer. nih.gov Inhibition of SHP2 is considered a promising strategy for targeting cancers driven by receptor tyrosine kinases (RTKs) and for overcoming drug resistance. nih.gov The development of allosteric SHP2 inhibitors with high potency has made significant progress, and some have entered clinical trials for solid tumors. nih.gov While SHP2 inhibition is a major field of drug discovery, the direct involvement of this compound derivatives as SHP2 inhibitors is not prominently featured in the available literature.

Derivatives containing the benzylmorpholine scaffold or related structures have been shown to inhibit other important enzyme systems:

Monoamine Oxidase-B (MAO-B): As mentioned in the context of Parkinson's disease, various derivatives with benzyloxy groups have been synthesized and found to be potent, selective, and reversible inhibitors of MAO-B. nih.gov For example, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives show excellent MAO-B inhibitory activity, with IC50 values in the nanomolar range. nih.gov

Carbonic Anhydrase (CA): A series of alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates were synthesized and evaluated as inhibitors of several human carbonic anhydrase isoforms. Many of these compounds displayed low nanomolar inhibition constants against hCA I, II, and VII, suggesting that the benzyl moiety can be incorporated into effective CA inhibitors. nih.gov

Coactivator-associated Arginine Methyltransferase 1 (CARM1): In the field of oncology, (2-(benzyloxy)phenyl)methanamine (B111105) derivatives have been developed as potent and selective inhibitors of CARM1, a promising therapeutic target for melanoma. One such derivative exhibited an IC50 of 2 ± 1 nM for CARM1 and showed good antitumor efficacy in a melanoma xenograft model. nih.gov

Receptor Binding Studies and Pharmacological Profiling

The pharmacological profile of this compound and its derivatives is defined by their interactions with various neurotransmitter receptors.

Initial investigations into the parent compound, (S)-(4-benzylmorpholin-2-yl)methanamine, indicate potential interactions with key neurotransmitter receptors, particularly those for serotonin and dopamine, which may influence mood and behavior. The broader class of morpholine derivatives possesses a wide spectrum of pharmacological activities. researchgate.net

Receptor binding assays are crucial for determining the affinity and selectivity of these compounds. For instance, studies on different heterocyclic scaffolds provide a model for how such profiling is conducted:

Dopamine Receptors: A study of indolin-2-one derivatives with a piperazinylbutyl side chain found that the compounds showed selectivity for D2-like receptors. One compound, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl)indolin-2-one, exhibited high affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM, marking it as a potential D4 receptor ligand. nih.gov

Serotonin Receptors: The pharmacological profile of ACP-103, a novel 5-HT2A receptor inverse agonist, was characterized through extensive receptor binding studies. It showed a high affinity for human 5-HT2A receptors with a mean pKi of 9.3 and demonstrated potent inverse agonist activity. nih.gov

Potential in Gastrointestinal Motility Enhancement

The gastrointestinal (GI) hormone motilin and its receptor are key targets for regulating GI motility. nih.gov Motilin induces strong gastric contractions, and agonists of its receptor are explored for treating conditions involving delayed gastric emptying, such as diabetic gastroparesis. nih.govnih.gov The motilin receptor is largely restricted to the GI tract, making it a specific target. nih.gov

While erythromycin, an antibiotic, is a well-known motilin receptor agonist, concerns about antibiotic resistance have driven the development of new, non-antibiotic small molecule agonists. nih.gov Although direct studies linking this compound to GI motility are not detailed in the provided search results, the morpholine scaffold is a component of some known prokinetic agents. The search for novel motilin receptor agonists that can stimulate enteric cholinergic activity is ongoing. nih.gov There is evidence that methane (B114726) production in the gut is associated with delayed intestinal transit, further highlighting the complex regulation of motility. escholarship.org The potential for this compound derivatives in this therapeutic area remains a topic for future investigation, given the established role of the morpholine nucleus in medicinal chemistry. researchgate.net

Computational Approaches in Drug Design and Discovery

Computational methods are integral to modern medicinal chemistry, enabling the rational design and optimization of lead compounds. For derivatives of this compound, these approaches can predict and analyze their interactions with biological targets, as well as their physicochemical properties, which are crucial for their therapeutic potential.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of this compound derivatives at the active site of a biological target. The process involves placing the ligand (the derivative) into the binding site of the receptor and evaluating the binding affinity using a scoring function.

The insights gained from molecular docking can guide the synthesis of novel derivatives with improved potency and selectivity. For instance, studies on other morpholine-containing compounds have shown that the morpholine ring can participate in key interactions with protein kinases. e3s-conferences.org Similarly, docking studies of this compound derivatives could reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The benzyl group, for example, could engage in pi-pi stacking with aromatic residues in the binding pocket, while the primary amine could act as a hydrogen bond donor or acceptor.

A hypothetical docking study of a this compound derivative into a protein kinase active site might reveal the interactions detailed in the table below.

Table 1: Hypothetical Ligand-Protein Interactions for a this compound Derivative

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Primary Amine | Aspartic Acid | Hydrogen Bond |

| Morpholine Oxygen | Valine (backbone NH) | Hydrogen Bond |

| Benzyl Group | Phenylalanine | Pi-Pi Stacking |

| Morpholine Nitrogen | Serine | Water-bridged Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can predict the potency of newly designed molecules before their synthesis.

For a series of this compound derivatives, a QSAR study would involve compiling a dataset of compounds with their corresponding biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build the QSAR model.

Research on other morpholine derivatives has successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.org Such models for this compound derivatives could highlight the importance of the spatial arrangement of substituents on the morpholine or benzyl ring for biological activity. For example, a QSAR model might indicate that electron-withdrawing groups on the benzyl ring enhance activity, providing a clear direction for further chemical modifications.

A QSAR study on antioxidant morpholine derivatives revealed that increased hydrophilicity and specific electronic properties were correlated with higher activity. pensoft.net A similar approach for this compound derivatives could yield a predictive model to guide the synthesis of more potent compounds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformation is crucial, as this will dictate how it fits into a protein's binding site.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the binding mode predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding. pandawainstitute.com An MD simulation of a this compound derivative bound to its target could confirm the stability of key hydrogen bonds and hydrophobic interactions, thus validating the proposed binding hypothesis. These simulations can also be used to study the behavior of molecules in different environments, such as in a lipid bilayer to model cell membrane interactions. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Development

Beyond the interaction with the target protein (pharmacodynamics), the successful development of a drug candidate based on the this compound scaffold heavily relies on its pharmacokinetic properties. These properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the concentration and persistence of the drug in the body.

The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles. e3s-conferences.org It can enhance water solubility and metabolic stability. The physicochemical properties of this compound derivatives would be systematically optimized to achieve a balance between potency and favorable ADME characteristics.

Table 2: Key Pharmacokinetic Parameters and Their Relevance

| Parameter | Description | Importance for Drug Development |

|---|---|---|

| Absorption | The process by which the drug enters the bloodstream. | Determines bioavailability after oral administration. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the drug's ability to reach its target site. |

| Metabolism | The chemical modification of the drug by the body, primarily by enzymes. | Influences the drug's half-life and potential for drug-drug interactions. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. |

Applications of 4 Benzylmorpholin 2 Yl Methanamine As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The intricate three-dimensional structure of (4-Benzylmorpholin-2-yl)methanamine, with its defined stereochemistry, serves as an excellent starting point for the construction of complex molecular architectures. The morpholine (B109124) core provides a rigid scaffold, while the benzyl (B1604629) and methanamine groups offer sites for further chemical modification. This allows chemists to introduce a variety of functional groups and build upon the existing framework to create novel and elaborate organic compounds.

The reactivity of the primary amine in the methanamine side chain enables a wide range of chemical transformations, including amidation, alkylation, and reductive amination. These reactions are fundamental in the assembly of larger molecules with specific functionalities and desired stereochemical orientations. The benzyl group, while providing steric bulk and influencing the molecule's electronic properties, can also be modified or removed under specific reaction conditions, adding another layer of synthetic versatility.

Intermediate in Pharmaceutical Production

One of the most significant applications of this compound and its derivatives is as a key intermediate in the synthesis of various pharmaceutical compounds. The morpholine scaffold is a common feature in many approved drugs due to its favorable pharmacokinetic properties, such as improved water solubility and metabolic stability.

A prominent example is the use of N-benzyl-protected morpholine derivatives in the synthesis of the antidepressant drug Reboxetine . chemimpex.com In a multi-step synthesis, a derivative of this compound is utilized to construct the core morpholine structure of Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor used to treat clinical depression. chemimpex.com

Similarly, derivatives of this compound are crucial in the production of Aprepitant , an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant relies on the stereoselective construction of a substituted morpholine ring, for which this compound derivatives serve as essential precursors.

Furthermore, a specific derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate , has been identified as a key starting material for a Phase 2 investigational drug candidate, highlighting the ongoing importance of this chemical family in the pharmaceutical industry.

| Pharmaceutical | Therapeutic Class | Role of this compound Derivative |

| Reboxetine | Antidepressant | Key intermediate in the synthesis of the morpholine core. chemimpex.com |

| Aprepitant | Antiemetic | Essential precursor for the stereoselective synthesis of the substituted morpholine ring. |

Use in Bioactive Molecule Synthesis

Beyond its role in established pharmaceuticals, this compound is a valuable building block for the synthesis of a wide array of other bioactive molecules. Its inherent chirality is often exploited to create enantiomerically pure compounds, which is crucial for specific interactions with biological targets like enzymes and receptors.

Research has shown that the (S)-configuration of this compound is particularly important for its biological activity, playing a key role in its ability to target specific enzymes and neurotransmitter receptors. This has led to its use in the development of novel compounds with potential therapeutic applications. For instance, it has been employed in the synthesis of potent antimalarial agents. Specifically, it serves as a scaffold in the creation of tetraoxane analogues , a class of compounds investigated for their ability to combat malaria.

Contributions to Agrochemical and Fine Chemical Development

The favorable properties of this compound derivatives, such as moderate toxicity and good stability, make them attractive candidates for applications in agrochemical and fine chemical development. While specific, commercialized examples are less documented than in the pharmaceutical sector, the morpholine moiety is a known pharmacophore in various pesticides and herbicides.

The versatility of the this compound scaffold allows for the systematic modification of its structure to fine-tune its biological activity against specific pests or weeds. Researchers are exploring its potential in developing more effective and selective agrochemicals that can target undesirable organisms while minimizing harm to the environment and non-target species. Its role as a precursor extends to the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities for specialized applications.

Incorporation into Advanced Materials and Polymer Formulations

The unique chemical structure of this compound also lends itself to applications in materials science. The presence of reactive functional groups allows for its incorporation into polymer chains, potentially enhancing the properties of the resulting materials. For example, it can be used as a monomer or a cross-linking agent to create polymers with improved thermal stability, mechanical strength, or specific surface properties.

While this area of application is still emerging, the potential for using this compound to create novel materials with tailored functionalities is a subject of ongoing research and development.

Utility in Catalysis and Biocatalysis

The chiral nature of this compound makes it a valuable ligand in the field of asymmetric catalysis. In this context, it can be coordinated to a metal center to create a chiral catalyst that can promote chemical reactions to proceed with high enantioselectivity. This is particularly important in the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is required.

The ability to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral ligands derived from readily available building blocks like this compound are in high demand. Its use in biocatalysis, which involves the use of enzymes or whole organisms to catalyze chemical reactions, is also an area of active investigation, leveraging the molecule's biocompatibility and specific interactions with biological systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets

The morpholine (B109124) ring is a constituent of numerous approved drugs and experimental agents, demonstrating its capacity to interact with a wide array of biological targets. nih.govresearchgate.net For (4-Benzylmorpholin-2-yl)methanamine and its derivatives, future research is geared towards exploring novel therapeutic targets beyond their currently suggested applications. The morpholine moiety is known to interact with key protein families and modulate cellular pathways implicated in a variety of diseases. researchgate.netnih.gov

Key Potential Target Classes:

Kinases: The morpholine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology. researchgate.nete3s-conferences.org The ability of the morpholine's oxygen atom to form hydrogen bonds can be exploited to achieve potent and selective inhibition. nih.gov

G-Protein Coupled Receptors (GPCRs): Derivatives of morpholine have shown affinity for various GPCRs, including dopamine (B1211576) and cannabinoid receptors. nih.govacs.org This opens avenues for developing treatments for neurological and psychiatric disorders.

Enzymes in Neurodegenerative Diseases: Morpholine-based compounds are being investigated as inhibitors of enzymes like cholinesterases (AChE, BuChE), monoamine oxidases (MAO-A, MAO-B), and secretases (BACE-1, γ-secretase), which are implicated in the pathology of Alzheimer's and Parkinson's diseases. researchgate.netnih.govacs.orgtandfonline.com

Ion Channels: The modulation of ion channels is another promising area, with some morpholine-containing compounds showing activity against targets like TASK tandem pore (K2P) potassium channels. nih.gov

The exploration of these targets will likely involve derivatization of the parent this compound to optimize binding affinity and selectivity.

Development of Advanced Synthetic Methodologies

While classical synthetic routes to morpholine derivatives, such as the reductive amination of a corresponding carbaldehyde, are well-established, the future lies in the development of more efficient, stereoselective, and scalable methodologies. The chiral nature of this compound makes enantioselective synthesis particularly critical.

Emerging Synthetic Strategies:

Asymmetric Hydrogenation: A highly efficient method for producing chiral molecules, asymmetric hydrogenation of dehydromorpholine precursors using rhodium complexes with large bite-angle bisphosphine ligands has been developed. rsc.orgnih.gov This approach can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. rsc.orgnih.gov

Catalytic Enantioselective Synthesis: Novel methods using chiral phosphoric acids as catalysts are emerging for the enantioselective synthesis of morpholinones from glyoxals and amino alcohols. researchgate.netacs.org These reactions can proceed through complex domino pathways, offering a concise route to highly enantioenriched morpholine cores. acs.org

Ring-Opening and Cyclization: Strategies involving the ring-opening of precursors like aziridines and epoxides followed by intramolecular cyclization provide versatile pathways to substituted morpholines. researchgate.net

Multi-component Reactions: Ugi-type multi-component reactions are being explored for the rapid assembly of complex morpholine structures from simple starting materials, enhancing synthetic efficiency. researchgate.net

These advanced methods are crucial for creating libraries of diverse morpholine derivatives and for the large-scale synthesis of promising drug candidates. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chiral Morpholine Synthesis

| Methodology | Key Features | Advantages | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Uses catalysts like SKP–Rh complexes on dehydromorpholine substrates. | High efficiency, atom economy, quantitative yields. | Up to 99% ee | rsc.orgnih.gov |

| Catalytic Enantioselective Synthesis | Chiral phosphoric acid-catalyzed heteroannulation and rearrangement. | Access to highly enantioenriched morpholinones from simple precursors. | High enantioselectivity reported for C3-substituted morpholinones. | researchgate.netacs.org |

| Classical Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Technically straightforward for certain compounds. | Dependent on crystallization success. | researchgate.net |

| Synthesis from Chiral Pool | Uses naturally occurring chiral molecules like amino acids as starting materials. | Predictable absolute configuration. | High, dependent on starting material purity. | researchgate.net |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable. nih.govnih.gov

This compound can serve as a core structure for the creation of a focused compound library. chemimpex.com Using combinatorial chemistry, the primary amine and the benzyl (B1604629) group can be systematically modified to generate a large number of analogs. These libraries, often designed to have "drug-like" properties conforming to guidelines like Lipinski's Rule of 5, can then be screened. thermofisher.comthermofisher.com

Screening Approaches:

Diversity-Oriented Screening: A library of diverse derivatives can be screened against a wide panel of biological targets to identify novel activities. thermofisher.comstanford.edu

Target-Focused Screening: If a specific biological target is of interest (e.g., a particular kinase), a focused library can be designed with features known to favor binding to that target class. thermofisher.comstanford.edu

Fragment-Based Screening (FBS): Smaller, less complex fragments of the parent molecule could be used in FBS campaigns, which screen for low-affinity binders at high concentrations. Hits from these screens can then be grown or linked to build more potent molecules. nih.gov

The integration of these techniques accelerates the discovery of "hits"—compounds that show activity in a primary assay—which can then be optimized into lead compounds for drug development. nih.govthermofisher.com

Investigation of Stereoisomer-Specific Biological Activities

This compound possesses a chiral center at the C2 position of the morpholine ring, meaning it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. bldpharm.com It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles.

Future research must involve the separation of the (R)- and (S)-enantiomers of this compound and its derivatives, followed by a thorough evaluation of their individual biological effects. The synthesis of stereochemically pure isomers, using methods described in section 5.2, is a critical prerequisite for these studies. rsc.orgacs.org

For instance, the (S)-configuration of a related compound, (S)-(4-Benzylmorpholin-2-yl)methanamine, is noted to be critical for its activity against specific targets like the enzyme SIRT2 and dopamine D3 receptors. This underscores the necessity of investigating each stereoisomer independently to identify the eutomer (the more active isomer) and understand the stereochemical requirements for target binding. Such studies are essential for developing more potent and selective therapeutic agents with fewer potential off-target effects.

Applications in Chemical Biology and Proteomics Research

Beyond direct therapeutic applications, this compound and its derivatives hold promise as tools for chemical biology and proteomics research. chemimpex.com As small molecules with potential biological activity, they can be developed into chemical probes to investigate complex biological processes.

If a derivative of this compound is found to have a specific, potent effect on a cellular pathway, it can be modified to create a probe for "pull-down" experiments. This typically involves attaching a tag (like biotin) to a non-critical position on the molecule. When this tagged compound is introduced to cell lysates, it binds to its protein target(s). The entire complex can then be isolated and the bound proteins identified using mass spectrometry-based proteomics. acs.org This approach is invaluable for:

Target Identification: Uncovering the specific molecular target(s) of a bioactive compound.

Pathway Elucidation: Understanding the biological pathways modulated by the compound.

Off-Target Profiling: Identifying unintended protein interactions, which is crucial for predicting potential side effects of a drug candidate.

The use of such probes derived from the this compound scaffold can provide deep insights into cellular biology and accelerate the validation of new drug targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.